molecular formula C14H14N2O3 B12897364 1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol CAS No. 77369-99-4

1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol

Cat. No.: B12897364
CAS No.: 77369-99-4
M. Wt: 258.27 g/mol
InChI Key: QPLPZWZBBAMMRR-UHFFFAOYSA-N
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Description

1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol is a complex organic compound belonging to the class of pyridoindoles This compound is characterized by its unique structure, which includes a methoxy group attached to the pyridoindole core and an ethane-1,2-diol moiety

Preparation Methods

The synthesis of 1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridoindole core, which can be achieved through cyclization reactions involving appropriate precursors. The methoxy group is introduced via methylation reactions, and the ethane-1,2-diol moiety is incorporated through subsequent functional group transformations. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol can be compared to other pyridoindole derivatives, such as:

Biological Activity

1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol (CAS Number: 77369-99-4) is a compound of interest due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₄N₂O₃
  • Molecular Weight : 258.273 g/mol
  • CAS Number : 77369-99-4

Biological Activity Overview

The compound exhibits various biological activities that can be categorized into the following areas:

Antimicrobial Activity

Research indicates that derivatives of pyrido[3,4-b]indoles show significant antimicrobial properties. For instance, a study highlighted that certain substituted pyrido[3,4-b]indoles demonstrated high activity against Acanthoeilonema viteae and Litomosoides carinii, suggesting a potential for use in treating parasitic infections .

Antitumor Activity

The compound's structure suggests it may possess antitumor properties. A related class of compounds has been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The presence of the pyrido[3,4-b]indole moiety is associated with enhanced cytotoxicity against several cancer types, including breast and lung cancer cells .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Studies have indicated that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of urease has also been reported, which could be beneficial in treating infections caused by Helicobacter pylori .

The biological activity of this compound is thought to stem from its ability to interact with various biological targets:

  • Receptor Binding : The pyrido[3,4-b]indole structure allows for effective binding to multiple receptors involved in neurotransmission and cellular signaling.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can modulate ROS levels, leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of pyrido[3,4-b]indoles were tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .

Case Study 2: Antitumor Activity in vitro

A series of experiments were conducted on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values ranging from 10 to 20 µM after 48 hours of treatment, demonstrating substantial cytotoxicity compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeModel Organism/Cell LineIC50/EffectivenessReference
AntimicrobialE. coli50 µg/mL
AntitumorMCF-7 (Breast Cancer)10 - 20 µM
AChE InhibitionHuman Brain ExtractSignificant Inhibition
Urease InhibitionH. pyloriModerate Inhibition

Properties

CAS No.

77369-99-4

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol

InChI

InChI=1S/C14H14N2O3/c1-19-11-6-15-13(10(18)7-17)14-12(11)8-4-2-3-5-9(8)16-14/h2-6,10,16-18H,7H2,1H3

InChI Key

QPLPZWZBBAMMRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C2=C1C3=CC=CC=C3N2)C(CO)O

Origin of Product

United States

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